Benzoyl isothiocyanate

Descripción general

Descripción

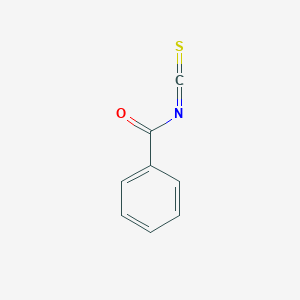

Benzoyl isothiocyanate is an organic compound with the molecular formula C₈H₅NOS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with potassium thiocyanate in the presence of a solvent such as acetone. The reaction proceeds as follows:

C6H5COCl+KSCN→C6H5CONCS+KCl

Another method involves the reaction of benzoyl chloride with ammonium thiocyanate. The reaction conditions typically include a temperature range of 50-60°C and a solvent like acetone or acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Análisis De Reacciones Químicas

Alkyl Hydrazines

Benzoyl isothiocyanate reacts with primary alkyl hydrazines (R-NH-NH₂) to form 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones (Table 1). The reaction proceeds via initial thiocarbamoylation followed by cyclization.

Table 1: Reaction outcomes with alkyl hydrazines

| Hydrazine | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Methyl hydrazine | 1-methyl-3-phenyl-triazoline-5-thione | 20 | Benzene, reflux |

| Benzyl hydrazine | 1-benzyl-3-phenyl-triazoline-5-thione | 42 | Benzene, reflux |

Competing benzoylation reactions occur with methyl and benzyl hydrazines, leading to mixed products .

Hydrazones

Reactions with N-alkyl-2-isopropylidenehydrazines (R-NH-N=CMe₂) yield 1,3,4,6-oxatriazepine-5-thiones through nucleophilic attack at the thiocarbonyl carbon (Figure 1).

Figure 1: Cyclocondensation mechanism

-

Nucleophilic attack : Hydrazone nitrogen attacks the thiocarbonyl carbon of this compound.

-

Cyclization : Intramolecular acetal formation generates the oxatriazepine ring.

-

Product : 1,3,4,6-oxatriazepine-5-thione derivatives (29–75% yield) .

Acid Hydrolysis of Oxatriazepine-thiones

Oxatriazepine-thiones undergo rapid acid hydrolysis to form 1,2,4-triazoline-5-thiones (Scheme 1). This reaction confirms the cyclic aminoacetal structure, as open-chain thiosemicarbazones hydrolyze more slowly.

Scheme 1: Hydrolysis pathway

-

Protonation : Acidic conditions protonate the oxatriazepine ring.

-

Ring cleavage : Cleavage releases acetone.

-

Rearrangement : Formation of triazoline-thione (33–55% yield) .

Reaction with Proteins

This compound reacts with amino and sulfhydryl groups in proteins, forming thiourea and dithiocarbamate derivatives. This modifies protein solubility and electrophoretic mobility. Key observations include:

-

Tryptophan fluorescence quenching : Indicative of secondary amine modification .

-

Polymerization : SDS-PAGE reveals protein aggregation post-reaction .

Comparative Reaction Behavior

Table 2: Reactivity with different substrates

| Substrate Type | Product Class | Key Functional Groups Involved |

|---|---|---|

| Alkyl hydrazines | Triazoline-thiones | -NH-NH₂ |

| Hydrazones | Oxatriazepine-thiones | -NH-N=CR₂ |

| Proteins | Thiourea/dithiocarbamate | -NH₂, -SH |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Cancer Prevention and Treatment

Mechanisms of Action:

Benzoyl isothiocyanate has been extensively studied for its potential in cancer prevention. It exhibits properties that inhibit tumorigenesis in various animal models. For instance, BITC has shown efficacy in suppressing lung tumorigenesis induced by benzo[a]pyrene in A/J mice. The compound appears to inhibit DNA adduct formation and modulate the metabolism of carcinogens, thereby reducing the activation of pro-carcinogenic compounds and enhancing detoxification processes through the induction of phase II enzymes like glutathione transferases .

Case Studies:

- Breast Cancer: Research indicates that BITC induces apoptosis in human breast cancer cells by causing cell cycle arrest and inhibiting cell proliferation .

- Lung Cancer: BITC has been shown to significantly reduce tumor incidence in mouse models exposed to carcinogens, demonstrating its potential as a preventive agent against lung cancer .

Antimicrobial Properties

BITC exhibits notable antibacterial activity, making it a candidate for use in food preservation and medical applications. Its effectiveness against various bacterial strains has been documented, particularly in formulations aimed at enhancing food safety.

Research Findings:

A study demonstrated that BITC can be incorporated into 3D-printed hydrogels for antibacterial applications. The resulting BITC-XLKC-Gel hydrogel showed superior mechanical properties and antibacterial efficacy, highlighting its potential use in wound dressings and other biomedical applications .

Material Science Applications

The incorporation of BITC into materials science is an emerging field. Its ability to enhance the properties of polymers and hydrogels makes it a valuable additive.

Development of Antibacterial Hydrogels:

Recent advancements have led to the development of BITC-infused hydrogels that can be utilized in various applications such as:

- Wound Healing: The antibacterial properties of BITC make these hydrogels suitable for medical dressings.

- Food Packaging: BITC can be used to create antimicrobial packaging materials that prolong shelf life by inhibiting microbial growth .

Biochemical Research

BITC's role as a biochemical agent extends to research involving oxidative stress and inflammation. Studies have shown that it can inhibit excessive superoxide generation in inflammatory leukocytes, suggesting potential therapeutic implications for inflammatory diseases .

Gene Expression Studies:

Research has also indicated that BITC influences gene expression related to biofilm formation in bacteria, which could inform strategies for managing bacterial infections .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of benzoyl isothiocyanate involves its reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is the basis for its antimicrobial and anticancer properties. The compound can induce cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways .

Comparación Con Compuestos Similares

Phenyl isothiocyanate: Similar structure but with a phenyl group instead of a benzoyl group.

Allyl isothiocyanate: Found in mustard oil, with an allyl group.

Benzyl isothiocyanate: Found in cruciferous vegetables, with a benzyl group.

Uniqueness: Benzoyl isothiocyanate is unique due to its benzoyl group, which imparts distinct reactivity and properties compared to other isothiocyanates.

Actividad Biológica

Benzoyl isothiocyanate (BITC) is a compound derived from cruciferous vegetables, known for its significant biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections provide a detailed overview of BITC's biological activity, including its mechanisms of action, case studies, and comparative research findings.

Anticancer Activity

BITC exhibits potent anticancer properties across various cancer cell lines. The following table summarizes key studies that highlight its effects on different types of cancer:

BITC's biological activity is primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:

- Reactive Oxygen Species (ROS) Generation : BITC treatment leads to increased levels of ROS, which subsequently activate apoptotic pathways. This mechanism has been observed across multiple cancer types, including lung and prostate cancers .

- MAPK Pathway Activation : In pancreatic cancer cells, BITC activates the MAPK signaling pathway, specifically ERK, JNK, and P38 kinases. This activation is crucial for the induction of apoptosis .

- p53 Signaling Enhancement : BITC has been shown to enhance p53 phosphorylation in breast cancer cells, which plays a pivotal role in regulating the cell cycle and promoting apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, BITC also demonstrates significant antimicrobial activity. Recent studies have explored its potential as an alternative to traditional antibiotics:

- A comparative study showed that BITC exhibits comparable antimicrobial effects against Pseudomonas aeruginosa when compared to conventional antibiotics like gentamicin. BITC not only reduced bacterial viability but also minimized immune cell infiltration in infected tissues .

- The compound has been recognized for its broad-spectrum antibacterial properties, making it a candidate for further research as a natural antimicrobial agent amidst rising antibiotic resistance concerns .

Case Studies

Several case studies illustrate the practical applications of BITC in clinical settings:

- Breast Cancer Treatment : In an animal model study using athymic nude mice, BITC significantly inhibited tumor growth and reduced metastatic spread when administered orally. This underscores its potential as a therapeutic agent in breast cancer management .

- Pancreatic Cancer : Clinical observations indicated that patients with pancreatic cancer showed improved outcomes when treated with BITC alongside standard therapies. The compound's ability to induce apoptosis may enhance the efficacy of existing treatments .

Propiedades

IUPAC Name |

benzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEKAXYCDKETEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201257 | |

| Record name | Benzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-55-8 | |

| Record name | Benzoyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J7Q32B86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzoyl isothiocyanate?

A1: this compound has the molecular formula C8H5NOS and a molecular weight of 163.20 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Infrared (IR) spectroscopy reveals characteristic absorptions due to the carbonyl group (C=O) and the isothiocyanate group (N=C=S). Specifically, a study on thiourea derivatives observed C=O stretching vibrations in the range of 1533.39–1671.00 cm-1, C=S stretching vibrations between 1256.64 and 1261.73 cm-1, and C–N stretching vibrations in the range of 1144.22–1144.81 cm-1. [] Proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure. [, , , , ]

Q3: What are the typical reaction pathways of this compound with other molecules?

A3: this compound readily undergoes nucleophilic addition reactions, especially with amines and hydrazines. For instance, reactions with diamines yield bisbenzoylthiourea compounds. [] These reactions often proceed through a mechanism involving the attack of the nucleophile on the electrophilic carbon atom of the isothiocyanate group (–N=C=S), followed by proton transfer and, in many cases, cyclization reactions to form heterocyclic compounds. [, , , , , ] For example, reactions with hydrazones can lead to oxatriazepinethiones. [, ]

Q4: How does this compound react with active methylene compounds?

A4: this compound reacts with active methylene reagents in the presence of a base to afford potassium salt intermediates. These intermediates can be subsequently treated with α-halocarbonyl compounds to produce a variety of heterocyclic systems, including thiophenes, thiazolines, and thienopyrimidines. The stability and cyclization pathways of these intermediates depend on both the nature of the active methylene reagent and the α-halocarbonyl compound used. []

Q5: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound serves as a building block in reactions facilitated by catalysts. For example, N-heterocyclic carbenes (NHCs) can catalyze enantioselective [2 + 2] and [2 + 2 + 2] cycloadditions involving this compound and ketenes, affording valuable chiral heterocycles. []

Q6: What are the primary applications of this compound?

A6: this compound finds its main application as a reagent in organic synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely employed for preparing diverse heterocyclic compounds, many of which show promising biological activities, including antibacterial, antifungal, and antitumor properties. [, , , , , ]

Q7: Are there any specific examples of biologically active compounds synthesized using this compound?

A7: Yes, a study investigated the antiavian influenza virus activity of benzamide-based 5-aminopyrazoles and their fused heterocycles, synthesized using a route involving this compound. Compounds 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b showed significant antiviral activity against bird flu influenza (H5N1), with viral reduction ranging from 85% to 65%. []

Q8: What is known about the material compatibility and stability of this compound?

A8: While specific data on material compatibility is limited, the synthetic procedures using this compound often employ common organic solvents like dichloromethane, acetonitrile, and dimethylformamide. [, , , ] The compound's stability under various conditions requires further investigation.

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry tools like Density Functional Theory (DFT) have been employed to understand the reaction pathways of this compound. [] For instance, DFT calculations provided a rationale for the selective formation of either quinazoline or benzoxazine/benzothiazine derivatives in reactions with β-(2-aminophenyl)-α,β-ynones. [] Similarly, semi-empirical INDO calculations have been used to elucidate the mechanisms of reactions between this compound and hydrazones. []

Q10: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A10: SAR studies are crucial for optimizing the biological activity of compounds. Research has shown that the substituents on the benzoyl ring of this compound can significantly influence the antimicrobial activity of the resulting thiourea derivatives. For instance, a study on the antibacterial activities of phenethyl isothiocyanate and its derivatives against human oral pathogens demonstrated that the presence and position of chlorine substituents on the aromatic ring could affect their inhibitory potential. [] Specifically, this compound and benzyl isothiocyanate showed moderate inhibition against Porphyromonas asaccharolytica, P. gingivalis, and Streptococcus sobrinus at a concentration of 0.5 mg/disc. [] Further investigations into the SAR of this compound derivatives are essential for developing more potent and selective compounds for various applications.

Q11: Has this compound been used in analytical chemistry?

A11: Yes, a study explored the use of this compound in the modification of silica gel for the extraction of steroid hormones from water samples. [] The modified silica gel was used as a solid-phase extraction filler, and the extracted hormones were analyzed using HPLC-MS/MS. The method showed promising results for analyzing steroid hormones in wastewater and surface water. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.